An In-depth Technical Guide to 1-(4-Bromophenyl)cyclopentanecarbonitrile (CAS: 143328-19-2)
An In-depth Technical Guide to 1-(4-Bromophenyl)cyclopentanecarbonitrile (CAS: 143328-19-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromophenyl)cyclopentanecarbonitrile is a versatile bifunctional molecule that is emerging as a significant building block in modern medicinal chemistry. Its structure, which incorporates a substituted aromatic ring and a nitrile-bearing cyclopentyl moiety, offers a unique combination of reactive sites. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications as a key intermediate in the development of novel therapeutics, particularly for agents targeting the central nervous system (CNS).[1] The presence of the bromine atom on the phenyl ring provides a crucial handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures.[1]
Physicochemical and Spectral Properties
A thorough understanding of the physicochemical properties of 1-(4-Bromophenyl)cyclopentanecarbonitrile is essential for its effective use in synthesis and process development. While experimentally determined data is not widely published, a combination of predicted values and data from analogous compounds provides a solid foundation for its characterization.
Table 1: Physicochemical Properties of 1-(4-Bromophenyl)cyclopentanecarbonitrile
| Property | Value | Source |
| CAS Number | 143328-19-2 | [1] |
| Molecular Formula | C₁₂H₁₂BrN | [1] |
| Molecular Weight | 250.13 g/mol | [1] |
| Predicted Boiling Point | 351.3 ± 35.0 °C | [1] |
| Predicted Density | 1.41 ± 0.1 g/cm³ | [1] |
Expected Spectral Characteristics:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-bromophenyl group, likely appearing as two doublets in the aromatic region due to para-substitution. The cyclopentyl protons would present as a series of multiplets in the aliphatic region.
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¹³C NMR: The carbon NMR spectrum would display distinct signals for the quaternary carbon of the nitrile group, the carbons of the cyclopentyl ring, and the carbons of the 4-bromophenyl ring, including the carbon atom bonded to the bromine.
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IR Spectroscopy: The infrared spectrum should exhibit a sharp, medium-intensity absorption band characteristic of the nitrile (C≡N) stretching vibration, typically found in the range of 2220-2260 cm⁻¹. Other significant absorptions would include those for C-H stretching of the aromatic and aliphatic portions and C=C stretching of the aromatic ring.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (approximately equal intensity for M and M+2) would be a key feature for identifying the presence of a single bromine atom in the molecule.
Synthesis of 1-(4-Bromophenyl)cyclopentanecarbonitrile
The proposed synthesis involves a two-step process starting from 1-hydroxycyclopentanecarbonitrile, proceeding through a chlorinated intermediate, followed by a coupling reaction.
Figure 1: Proposed synthetic workflow for 1-(4-Bromophenyl)cyclopentanecarbonitrile.
Detailed Experimental Protocol (Adapted from Analogy)
Step 1: Preparation of 1-Chlorocyclopentanecarbonitrile
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In a reaction vessel, dissolve 1-hydroxycyclopentanecarbonitrile in a suitable solvent such as xylene.
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Heat the mixture to approximately 60°C with stirring.
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Prepare a solution of triphosgene in xylene.
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Add the triphosgene solution dropwise to the heated reaction mixture, maintaining the temperature between 60-65°C.
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Upon completion of the addition, heat the mixture to reflux for approximately 2 hours to ensure complete conversion to 1-chlorocyclopentanecarbonitrile. The resulting solution is used directly in the next step.
Step 2: Synthesis of 1-(4-Bromophenyl)cyclopentanecarbonitrile (Proposed)
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Prepare a Grignard reagent from 1,4-dibromobenzene or a similar 4-bromophenyl organometallic species.
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In a separate reaction vessel, to the solution of 1-chlorocyclopentanecarbonitrile from Step 1, add a suitable coupling catalyst.
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Cool the reaction mixture and add the prepared 4-bromophenyl Grignard reagent dropwise, maintaining a controlled temperature.
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After the addition is complete, allow the reaction to proceed to completion. The progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Upon completion, the reaction is quenched with a suitable aqueous solution (e.g., saturated ammonium chloride).
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The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).
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The combined organic layers are washed, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
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The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield pure 1-(4-Bromophenyl)cyclopentanecarbonitrile.
Applications in Drug Discovery and Development
1-(4-Bromophenyl)cyclopentanecarbonitrile serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of both a nitrile group and an aryl bromide allows for sequential or orthogonal functionalization.
Figure 2: Reactivity and application pathways of the title compound.
Role as a Pharmaceutical Intermediate
This compound is particularly noted for its use as a key intermediate in the development of agents targeting the central nervous system (CNS).[1] The cyclopentane scaffold is a common motif in many biologically active compounds and can impart favorable pharmacokinetic properties.
The aryl bromide functionality is especially significant as it allows for the introduction of various substituents through well-established palladium-catalyzed cross-coupling reactions. This enables the exploration of a wide chemical space during lead optimization in drug discovery programs. For example, a Suzuki coupling could be employed to introduce a new aryl or heteroaryl group at the 4-position of the phenyl ring, potentially modulating the compound's interaction with a biological target.
The nitrile group can also be transformed into other functional groups. For instance, it can be reduced to a primary amine, which can then be further derivatized, or it can be hydrolyzed to a carboxylic acid, providing another point for modification.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 1-(4-Bromophenyl)cyclopentanecarbonitrile. Based on available data for analogous compounds, it should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.
Table 2: GHS Hazard Information (for analogous compounds)
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Storage should be at room temperature in a sealed, dry container.[1]
Conclusion
1-(4-Bromophenyl)cyclopentanecarbonitrile is a valuable and versatile intermediate for organic synthesis, particularly in the field of medicinal chemistry. Its dual functionality allows for a range of chemical transformations, making it an attractive starting material for the synthesis of complex, biologically active molecules. The synthetic route, adaptable from established procedures for similar compounds, provides a practical approach to its preparation. As the demand for novel therapeutics continues to grow, the utility of such well-designed building blocks in accelerating drug discovery and development is undeniable.
References
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MySkinRecipes. 1-(4-Bromophenyl)Cyclopentanecarbonitrile. Available at: [Link]
